molecular formula C25H34O6 B152855 [(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate CAS No. 79512-61-1

[(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate

Cat. No. B152855
CAS RN: 79512-61-1
M. Wt: 430.5 g/mol
InChI Key: AARQXBTVVJUICB-LZHIOSKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, [(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate, is a derivative of cyclopenta[a]phenanthrene, which is a structure closely related to potent carcinogens and is of significant interest in cancer research due to its biological activity .

Synthesis Analysis

The synthesis of cyclopenta[a]phenanthrene derivatives often involves complex reactions. For example, the synthesis of diindeno-fused 4H-cyclopenta[def]phenanthren-4-ones and related compounds can be achieved through a cascade sequence of reactions starting from propargylic diols, leading to dichlorides and, after reduction, to the desired cyclopenta[def]phenanthrenes in a single operation . This indicates that the synthesis of the compound may also involve multi-step reactions and careful selection of starting materials and reagents.

Molecular Structure Analysis

The molecular structure of cyclopenta[a]phenanthrene derivatives is characterized by multiple chiral centers and functional groups that can influence their biological activity. The presence of hydroxy groups and the specific stereochemistry are crucial for the interaction of these compounds with biological targets . The molecular structure analysis would focus on the stereochemistry and functional groups present in the compound, which are likely to be key determinants of its biological activity.

Chemical Reactions Analysis

Cyclopenta[a]phenanthrene derivatives can undergo various chemical reactions. For instance, the Michael addition of 4H-cyclopenta[def]phenanthrene to bifluorenylidene has been reported, which suggests that the compound may also participate in similar addition reactions . Moreover, the metabolic activation of similar compounds has been shown to produce mutagenic metabolites, indicating that the compound may also undergo metabolic transformations that could be relevant to its carcinogenic potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopenta[a]phenanthrene derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of hydroxy groups and other substituents can affect these properties and, consequently, the compound's behavior in biological systems . The analysis of these properties would involve experimental determination and could provide insight into the compound's stability, reactivity, and interaction with biological molecules.

Scientific Research Applications

Chemistry and Biological Activity of Cyclopenta[c]phenanthrenes

Cyclopenta[c]phenanthrenes are notable for their environmental detection and potential impacts on cellular and tissue responses. These compounds have a unique structural feature, the presence of a pseudo fjord-region constructed by the cyclopentane ring, which can influence their biological activity. Research has explored their environmental occurrence, methods of chemical synthesis, and potential as chemicals of concern for risk assessment. Specifically, studies on the adverse effects of CP[c]Ph compounds on cells and tissues, primarily in aquatic organisms like fish, provide insights into environmental hazards. CP[c]Phs exhibit varying potencies in inducing gene expressions related to cytochrome P450 enzymes and can influence the expression of tumor suppressor genes, suggesting potential mutagenic and genotoxic properties (Brzuzan et al., 2013).

Environmental Degradation and Bioremediation

Phenanthrene, a structurally related compound, is degraded by specific microorganisms, such as sphingomonads, in contaminated soils and sediments. This degradation process, which involves the cleavage of aromatic rings and subsequent metabolism, highlights the adaptability of certain bacteria to hydrophobic organic pollutants. The efficiency of sphingomonads in metabolizing phenanthrene and other polycyclic aromatic hydrocarbons (PAHs) underlines the potential for bioremediation strategies in addressing environmental contamination (Waigi et al., 2015).

Implications for Environmental Health and Safety

The study of oxygenated polycyclic aromatic hydrocarbons (OPAHs), which include oxygen-functionalized derivatives of PAHs like phenanthrenes, emphasizes their increased toxicity compared to their PAH counterparts. Understanding the occurrence, potential sources, and toxicity of OPAHs in food and the environment is crucial for evaluating and mitigating health risks associated with exposure to these compounds. This research underscores the importance of continuous monitoring and risk assessment of PAHs and their derivatives in various ecosystems (Ma & Wu, 2022).

properties

IUPAC Name

[(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O6/c1-5-21(30)31-25(20(29)13-26)9-7-17-16-10-14(2)18-11-15(27)6-8-23(18,3)22(16)19(28)12-24(17,25)4/h6,8,11,14,16-17,19,22,26,28H,5,7,9-10,12-13H2,1-4H3/t14-,16-,17-,19-,22+,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARQXBTVVJUICB-LZHIOSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)C)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.